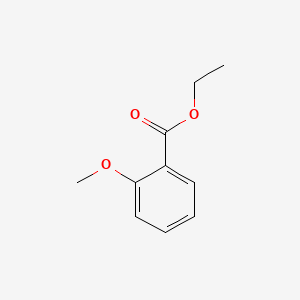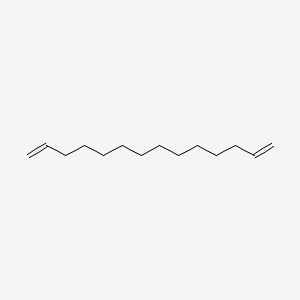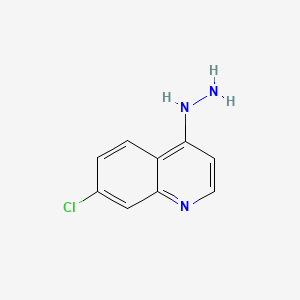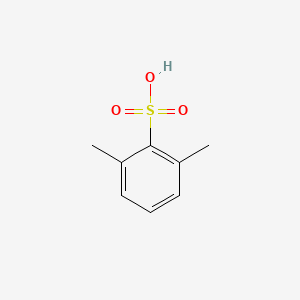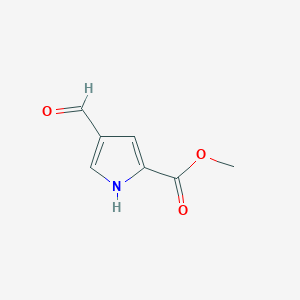
4-甲酰基-1H-吡咯-2-羧酸甲酯
描述
“Methyl 4-formyl-1H-pyrrole-2-carboxylate” is a chemical compound with the CAS Number: 40611-79-8 . It has a molecular weight of 153.14 and its IUPAC name is methyl 4-formyl-1H-pyrrole-2-carboxylate .
Synthesis Analysis
The synthesis of pyrrole derivatives, including “methyl 4-formyl-1H-pyrrole-2-carboxylate”, can be achieved through various methods. One such method involves the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines .
Molecular Structure Analysis
The InChI code for “methyl 4-formyl-1H-pyrrole-2-carboxylate” is 1S/C7H7NO3/c1-11-7(10)6-2-5(4-9)3-8-6/h2-4,8H,1H3 . The InChI key is MIBDQVZPRVDXQP-UHFFFAOYSA-N .
Chemical Reactions Analysis
The chemical reactions involving “methyl 4-formyl-1H-pyrrole-2-carboxylate” can be diverse. For instance, it can undergo a Cu/ABNO-catalyzed aerobic oxidative coupling with diols and a broad range of primary amines . It can also undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride in ionic liquids .
Physical And Chemical Properties Analysis
“Methyl 4-formyl-1H-pyrrole-2-carboxylate” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .
科学研究应用
吡咯衍生物的合成
4-甲酰基-1H-吡咯-2-羧酸甲酯是合成各种吡咯衍生物的关键中间体。 这些衍生物由于其杂环芳香族有机结构,在开发新型药物和材料方面至关重要 。该化合物的甲酰基特别活泼,允许进行后续化学转化,从而可以生成结构多样化的化合物。
抗氧化性能
研究表明,某些吡咯衍生物具有显著的抗氧化性能。这在氧化应激相关疾病的背景下尤其重要。 4-甲酰基-1H-吡咯-2-羧酸甲酯衍生物已被测试其羟基自由基清除活性,这是其抗氧化能力的衡量标准 .
醌还原酶诱导
醌还原酶 (QR) 是一种参与醌解毒的酶,醌是可能导致氧化应激的有害化合物。 一些4-甲酰基-1H-吡咯-2-羧酸甲酯衍生物已被证明可以诱导 QR 活性,表明其在化学预防和治疗与氧化损伤相关的疾病方面具有潜在应用 .
晚期糖基化终产物 (AGE) 抑制
AGE 是可能在体内积累并导致各种与年龄相关的疾病(包括糖尿病和阿尔茨海默病)进展的有害化合物。 4-甲酰基-1H-吡咯-2-羧酸甲酯衍生物已被研究其抑制 AGE 形成的潜力,这可能对这些疾病的管理具有重大意义 .
药物化学
吡咯部分是许多具有治疗活性的化合物中的常见特征。4-甲酰基-1H-吡咯-2-羧酸甲酯的衍生物已用于合成各种药物,包括抗生素、抗炎药和抗肿瘤药。 吡咯环的多功能性允许创建具有广泛生物活性的化合物 .
有机合成中间体
除了在药物化学中的应用外,4-甲酰基-1H-吡咯-2-羧酸甲酯还用作有机合成的中间体。 其反应性使其成为构建复杂有机分子的宝贵构建块,用于研究和工业目的 .
安全和危害
属性
IUPAC Name |
methyl 4-formyl-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)6-2-5(4-9)3-8-6/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBDQVZPRVDXQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60348718 | |
| Record name | methyl 4-formyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40611-79-8 | |
| Record name | methyl 4-formyl-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60348718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-formyl-1H-pyrrole-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

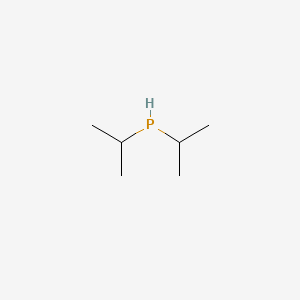
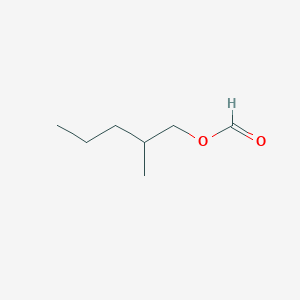
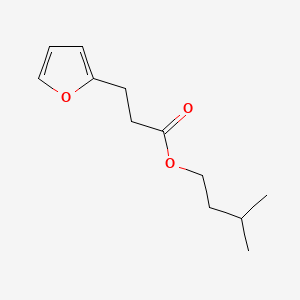
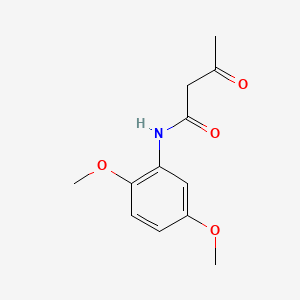
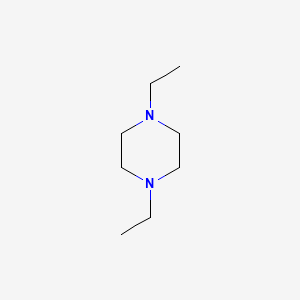
![4-[1-(4-Amino-3-methylphenyl)cyclohexyl]-2-methylaniline](/img/structure/B1583866.png)
